N-Acetyl-2-amino-5-iodobenzoic acid
Overview
Description
2-Acetamido-5-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of an acetamido group (-NHCOCH3) and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-5-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 2-acetamidobenzoic acid. The reaction typically employs iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating and stirring to ensure complete iodination.
Another method involves the diazotization of 2-acetamidoaniline followed by a Sandmeyer reaction with potassium iodide. This method is widely used in organic synthesis laboratories due to its efficiency and reliability.
Industrial Production Methods
In industrial settings, the production of 2-acetamido-5-iodobenzoic acid may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form 2-acetamido-5-iodobenzoic acid derivatives with higher oxidation states.
Reduction Reactions: The acetamido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives such as 2-acetamido-5-iodobenzoic acid N-oxides.
Reduction Reactions: Products include 2-amino-5-iodobenzoic acid.
Scientific Research Applications
2-Acetamido-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-acetamido-5-iodobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications, enhancing its versatility.
Comparison with Similar Compounds
2-Acetamido-5-iodobenzoic acid can be compared with other iodobenzoic acids, such as:
2-Iodobenzoic Acid: Lacks the acetamido group, making it less versatile in forming hydrogen bonds.
3-Iodobenzoic Acid: The iodine atom is positioned differently, affecting its reactivity and interactions.
4-Iodobenzoic Acid: Similar to 3-iodobenzoic acid, with the iodine atom in a different position.
The presence of the acetamido group in 2-acetamido-5-iodobenzoic acid makes it unique, providing additional sites for interaction and modification, which enhances its utility in various applications.
Properties
IUPAC Name |
2-acetamido-5-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJWOMGTWDNWAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967826 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-44-3 | |
Record name | NSC299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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